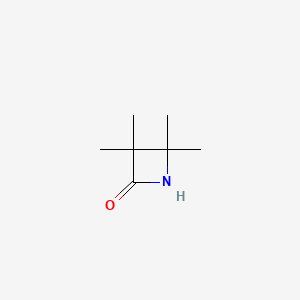

3,3,4,4-Tetramethylazetidin-2-one

Description

Overview of Research Scope and Academic Focus

The research scope for 3,3,4,4-Tetramethylazetidin-2-one appears to be primarily academic, focusing on fundamental principles of organic chemistry rather than direct pharmaceutical application. The significant steric hindrance imparted by the four methyl groups would likely prevent it from binding effectively to the active site of penicillin-binding proteins, rendering it inactive as an antibiotic.

The academic interest in this molecule lies in its utility for studying the effects of steric hindrance on the reactivity and stability of the strained β-lactam ring. Research could investigate its rate of hydrolysis under acidic or basic conditions to quantify the degree of steric protection offered by the methyl groups.

From a synthetic perspective, its preparation presents a challenge that is of academic interest. While the Beckmann rearrangement of 3,3,4,4-tetramethylcyclobutanone oxime is a plausible route, the Staudinger ketene-imine cycloaddition would be exceptionally difficult due to the severe steric hindrance that would be present in the required precursors. researchgate.netrsc.org The study of such sterically demanding reactions provides valuable insight into the limits and mechanisms of established synthetic methods.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4-tetramethylazetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6(2)5(9)8-7(6,3)4/h1-4H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSQLMMZAQIQFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC1(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3,4,4 Tetramethylazetidin 2 One and Substituted Azetidinones

Classic Approaches to Azetidinone Ring Formation

Traditional methods for constructing the azetidinone core have been refined over decades and remain fundamental in organic synthesis. These approaches primarily involve cycloadditions or the cyclization of linear precursors.

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine is one of the most versatile and widely applied methods for synthesizing β-lactams. mdpi.com The reaction's scope is broad, allowing for the preparation of azetidinones with diverse substitution patterns. For the synthesis of the target molecule, 3,3,4,4-tetramethylazetidin-2-one, this reaction would involve the cycloaddition of dimethylketene (B1620107) with an appropriately substituted imine, such as one derived from 2-methylpropan-2-amine (tert-butylamine). Ketenes are often generated in situ from acyl chlorides using a tertiary amine base like triethylamine (B128534). mdpi.comnih.gov

The Staudinger reaction is generally accepted to proceed through a stepwise mechanism rather than a concerted [2+2] cycloaddition. The initial step involves a nucleophilic attack by the imine nitrogen on the electrophilic carbonyl carbon of the ketene. This attack forms a zwitterionic intermediate.

This intermediate can then undergo one of two competing pathways:

Direct Ring Closure: The enolate anion can rotate and perform an intramolecular nucleophilic attack on the iminium carbon to form the four-membered β-lactam ring.

Isomerization: Rotation around the C-N bond of the imine moiety can occur before ring closure.

The specific pathway taken determines the stereochemical outcome of the reaction. The characterization of these transient intermediates is challenging, but their existence is supported by extensive mechanistic and stereochemical studies. The electronic properties of the substituents on both the ketene and the imine play a crucial role in the reaction rate and the stability of the zwitterionic intermediate.

Stereochemistry is a critical aspect of azetidinone synthesis, as the biological activity of β-lactam antibiotics is highly dependent on it. mdpi.com In the Staudinger reaction, the competition between direct ring closure and isomerization of the zwitterionic intermediate dictates the final cis/trans stereochemistry of the product.

Several factors influence this outcome:

Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate direct ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents can slow the closure, allowing for isomerization and leading to a preference for trans-β-lactams.

Reaction Temperature: Lower temperatures often increase the stereoselectivity of the reaction, typically favoring the formation of the cis isomer. mdpi.com For instance, conducting the reaction at -82 °C has been shown to be highly stereoselective, producing only cis-adducts in certain cases. mdpi.com

Solvent: The polarity of the solvent can influence the lifetime and stability of the zwitterionic intermediate, thereby affecting the stereochemical ratio.

For the specific synthesis of This compound , the carbons at positions 3 and 4 are not stereocenters, rendering the issue of cis/trans isomerism at these positions moot. However, control of stereochemistry remains paramount for the synthesis of most other substituted azetidinones.

Table 1: Factors Influencing Stereoselectivity in the Staudinger Reaction

| Factor | Effect on Stereochemistry | Rationale |

| Ketene Substituents | Electron-donating groups favor cis products. | Accelerates direct ring closure of the zwitterionic intermediate. |

| Imine Substituents | Electron-withdrawing groups favor cis products. | Accelerates direct ring closure of the zwitterionic intermediate. |

| Temperature | Lower temperatures generally favor cis products. | Reduces the rate of bond rotation and isomerization in the intermediate. mdpi.com |

| Solvent Polarity | Variable | Can stabilize or destabilize the zwitterionic intermediate, affecting its lifetime and subsequent reaction pathway. |

Another fundamental approach to forming the azetidinone ring is the intramolecular cyclization of β-amino acids or their derivatives (e.g., esters or amides). This method involves the formation of an amide bond between the amine and the carboxylic acid group within the same molecule. Various dehydrating agents or activating groups are employed to facilitate this ring closure.

For the synthesis of this compound, the required precursor would be 3-amino-2,2,3-trimethylbutanoic acid . The cyclization of such a sterically hindered β-amino acid would likely require potent coupling agents to overcome the conformational rigidity and steric hindrance around the reactive centers.

Beyond the Staudinger reaction and β-amino acid cyclization, other established methods are also utilized. A common technique involves the reaction of a Schiff base (imine) with an α-halo acyl halide, such as chloroacetyl chloride, in the presence of a base like triethylamine. derpharmachemica.comnih.gov The base neutralizes the hydrogen chloride byproduct and facilitates the reaction. This method is essentially a variation of the Staudinger synthesis where the ketene is generated in situ from the acyl halide. The disappearance of the azomethine (C=N) group's characteristic signal in IR or NMR spectra confirms that the cyclization has occurred. nih.gov

The Staudinger Reaction (Ketene-Imine Cycloaddition)

Advanced and Emerging Synthetic Routes

Research continues to yield novel and more efficient methods for azetidinone synthesis, often focusing on improving yields, stereoselectivity, and reaction conditions.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of azetidinones, often leading to shorter reaction times and improved yields compared to conventional heating. derpharmachemica.com This technique has been successfully applied to the reaction of Schiff bases with chloroacetyl chloride. derpharmachemica.com

Solid-Phase Synthesis: Attaching one of the reactants, typically the amino acid or a precursor, to a polymer support allows for easier purification of the final product. derpharmachemica.com After the reaction sequence is complete, the desired azetidinone is cleaved from the resin. This approach is particularly useful in combinatorial chemistry for generating libraries of different β-lactams.

Catalytic Methods: The development of organocatalytic and metal-catalyzed reactions represents a significant advancement. For example, chiral catalysts can be used to achieve high enantioselectivity in the Staudinger reaction. mdpi.com Palladium-catalyzed intramolecular amination of C-H bonds is another modern approach for creating azetidine (B1206935) rings, showcasing the move towards more sophisticated and atom-economical processes. organic-chemistry.org These advanced methods could potentially offer pathways to overcome the significant steric hindrance involved in synthesizing highly substituted lactams like this compound.

Ring Expansion Strategies (e.g., from Cyclopropylamines)

Ring expansion reactions provide a valuable route to azetidinones, leveraging the release of ring strain from smaller carbocyclic precursors. One notable example involves the transformation of cyclopropylamines.

A theoretical analysis of the silver-ion-induced ring expansion of N-chloro-N-methyl-1-hydroxycyclopropylamine to yield N-methyl-2-azetidinone has been performed to understand the underlying mechanics of this transformation. nih.gov This method highlights the use of a promoter, such as a silver ion, to facilitate the rearrangement of the cyclopropane (B1198618) ring into the desired four-membered lactam structure. The reaction proceeds by converting the strain energy of the three-membered ring into the final product. nih.gov

Mechanistic studies, particularly using computational methods like the B3LYP method, have shed light on the silver-ion-induced ring expansion of 1-hydroxycyclopropylamines. nih.gov The investigation revealed that the silver ion (Ag+) plays a crucial role by assisting in the extrusion of a chloride ion (Cl-). This assistance significantly alters the properties of the frontier molecular orbitals of the molecule. nih.gov

The key mechanistic points are:

Ag+ Assistance: The silver ion facilitates the departure of the chloride ion, which is the rate-determining step. nih.gov

Frontier Orbital Interaction: The Ag+-assisted chloride extrusion leads to stabilizing HOMO-LUMO interactions between the modified amine fragment and the ethylene (B1197577) moiety of the cyclopropane ring. nih.gov

Prevention of Side Reactions: The presence of Ag+ is also critical in preventing the elimination of the hydroxyl hydrogen, a side reaction that would lead to fragmentation of the molecule rather than the desired β-lactam formation. nih.gov

Carbene Insertion Reactions

Carbene insertion into N-H bonds is another effective strategy for the formation of the azetidinone ring. acs.org This reaction involves a reactive carbene intermediate that inserts into the nitrogen-hydrogen bond of an appropriate precursor to form the cyclic amide. nih.gov

For instance, rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone derived from D-serine is a key step in the synthesis of certain azetidinone-containing natural products. acs.org Similarly, the synthesis of azetidin-3-ones, structural isomers of the more common 2-azetidinones, can be achieved through the intramolecular N-H insertion of an α-oxo gold carbene. nih.gov These reactions often exhibit high stereoselectivity. acs.orgnih.gov While these methods are powerful, they can sometimes be limited by competitive side reactions or the need for potentially hazardous diazo compounds. nih.govnih.gov

Electroreductive Intramolecular Cyclization

Electroreductive intramolecular cyclization presents an alternative approach for synthesizing azetidin-2-ones. This electrochemical method involves the cross-coupling of an imine with an alkoxycarbonyl group within the same molecule. acs.org

The synthesis of enantiomerically pure or enriched azetidin-2-ones has been achieved through the electroreduction of enantiopure aromatic α-iminoesters, which are themselves prepared from α-amino acids. acs.org A key component for the success of this intramolecular coupling is the use of trimethylsilyl (B98337) chloride (TMSCl). However, a potential drawback of this method is the occurrence of some racemization under the electroreductive conditions. acs.org

Palladium-Catalyzed Cyclizations and Rearrangements

Palladium catalysis offers a versatile and powerful tool for constructing the azetidinone ring through various cyclization and rearrangement reactions. rsc.org These methods are valued for their ability to form carbon-carbon and carbon-heteroatom bonds with high selectivity. rsc.org

One such strategy is the palladium-catalyzed carbonylative cyclization of alkenes and imines in the presence of carbon monoxide, which can produce a wide range of substituted monocyclic and spirocyclic β-lactams. mdpi.com Another significant method is the palladium(II)-catalyzed intramolecular aza-Wacker-type reaction, which involves the oxidative cyclization of substrates like vinyl cyclopropanecarboxamides to create fused aza[3.1.0]bicycles. nih.gov This transformation proceeds via nucleopalladation of the olefin, generating a carbon-bonded Pd(II) intermediate that leads to the formation of a new C-N bond. nih.gov

The mechanism of palladium-catalyzed ring contraction of certain vinyl-substituted cyclic compounds also leads to azetidine derivatives. This process involves the formation of a π-allyl palladium complex, followed by the nucleophilic attack of the nitrogen atom to close the four-membered ring. acs.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a highly efficient and green methodology for the synthesis of azetidin-2-ones. derpharmachemica.comrasayanjournal.co.in This technique often leads to significant improvements over conventional heating methods, including shorter reaction times, higher yields, and cleaner reaction profiles with fewer side products. mdpi.comderpharmachemica.com

The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine, is a common reaction adapted for microwave synthesis. mdpi.com For example, the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base like triethylamine is frequently performed under microwave irradiation to produce various substituted 2-azetidinones. derpharmachemica.comresearchgate.net The use of solvents like dimethylformamide (DMF) or solvent-free conditions is common. rasayanjournal.co.inresearchgate.net The efficiency of microwave heating stems from the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Azetidinones

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Hours to days | Minutes | mdpi.comrasayanjournal.co.in |

| Yields | Often moderate | Generally higher (e.g., 60-80% or more) | mdpi.comderpharmachemica.com |

| Purity | May require extensive purification | Higher purity, fewer byproducts | mdpi.comderpharmachemica.com |

| Energy Consumption | Higher | Lower, more energy-efficient | researchgate.net |

Control of Stereochemistry in Azetidinone Synthesis

The biological activity of azetidinone-containing compounds, such as carbapenem (B1253116) antibiotics, is critically dependent on their stereochemistry. unipv.it Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance. derpharmachemica.comunipv.it Several strategies have been developed to achieve high diastereoselectivity and enantioselectivity in the synthesis of β-lactams.

The Staudinger ketene-imine cycloaddition is a classic example where stereocontrol is crucial. mdpi.comresearchgate.net The reaction can lead to either cis or trans isomers, and the outcome is influenced by factors such as reaction temperature, solvent, and the nature of the substituents on the ketene and imine. mdpi.com Generally, performing the reaction at low temperatures (e.g., -78 °C) often favors the formation of the cis-azetidinone, which is the stereochemistry found in many natural antibiotics like penicillins. mdpi.comresearchgate.net This selectivity is often explained by a two-step mechanism involving a zwitterionic intermediate, where the subsequent conrotatory ring closure determines the final stereochemistry. mdpi.com

The use of chiral auxiliaries is another powerful approach. Enantiopure auxiliaries can be attached to either the imine or the ketene precursor to direct the stereochemical course of the cycloaddition, after which the auxiliary can be removed. mdpi.com For example, imines derived from chiral amines or aldehydes, such as those prepared from D-mannitol, have been used to synthesize optically active β-lactams with high diastereoselectivity. mdpi.com

Table 2: Factors Influencing Stereoselectivity in Staudinger Cycloaddition

| Factor | Effect on Stereoselectivity | Example/Observation | Reference |

|---|---|---|---|

| Temperature | Lower temperatures generally favor cis-isomers. | Reactions at -78°C to 0°C often yield cis-products with high selectivity. | mdpi.com |

| Solvent Polarity | Can influence the stability of the zwitterionic intermediate and the reaction pathway. | The diastereomeric ratio can vary with different solvents. | researchgate.net |

| Substituents | Electronic and steric properties of substituents on the imine and ketene play a crucial role. | Electron-donating groups on the N-phenyl imine moiety can promote cis-selectivity. | mdpi.com |

| Chiral Auxiliaries | Induce facial selectivity, leading to enantiomerically enriched products. | Use of imines derived from D-mannitol or enantiopure amines. | mdpi.com |

Diastereoselectivity and Enantioselectivity

The control of stereochemistry is a critical aspect of synthesizing substituted azetidinones, leading to the selective formation of one stereoisomer over others. Diastereoselectivity refers to the preferential formation of one diastereomer, while enantioselectivity is the preference for one enantiomer. High levels of selectivity are often achieved through various synthetic strategies, including the renowned Staudinger [2+2] cycloaddition between a ketene and an imine.

The stereochemical course of the Staudinger synthesis can be highly dependent on the reaction conditions and the nature of the substituents on both the ketene and the imine. For instance, the reaction of crotonyl chloride with aromatic imines has been shown to be highly diastereoselective, exclusively yielding trans-adducts. wikipedia.org Similarly, complete trans-diastereoselectivity was observed in the synthesis of 3-phenylthio-β-lactams via the microwave-induced reaction of diarylimines with phenylthioacetyl chloride. wikipedia.org In other cases, the use of specific reagents can favor the formation of cis-diastereomers. For example, the synthesis of 3-phenoxy-azetidinones bearing an N-Boc group using ketene-imine cycloaddition at -82 °C resulted in complete cis-selectivity. wikipedia.org

Enantioselectivity is typically introduced by using chiral components in the reaction, such as a chiral catalyst or a chiral auxiliary attached to one of the reactants. A notable example is the iridium-catalyzed reductive coupling of allylic acetates with azetidinone 1b, which produces chiral α-stereogenic azetidinols with high enantiomeric excess (ee). nih.gov Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides another efficient route to chiral azetidin-3-ones with typically greater than 98% ee. williams.edu Biocatalytic dynamic kinetic resolution (DKR) has also emerged as a powerful method. For example, nitrilase enzymes can catalyze the DKR of racemic α-thionitriles to produce enantiomerically enriched α-thiocarboxylic acids with good to excellent ee. nih.gov

The table below summarizes selected examples of diastereoselective and enantioselective syntheses of substituted azetidinones.

| Reaction Type | Reactants | Conditions/Catalyst | Selectivity | Product |

| Staudinger Cycloaddition | Crotonyl chloride, Aromatic imines | Refluxing dichloromethane, Et3N | Exclusive trans-diastereomers | trans-3-Vinyl-2-azetidinones |

| Staudinger Cycloaddition | Phthalimidoacetyl chloride, Propargylimine | 80 °C, Et3N | Exclusive trans-diastereomer | trans-2-Azetidinone |

| Ketene-Imine Cycloaddition | Phenoxyacetyl chloride, N-Boc protected imine | -82 °C | Complete cis-selectivity | cis-3-Phenoxy-azetidinones |

| Iridium-Catalyzed Reductive Coupling | Azetidinone 1b, Racemic allylic acetates | Iridium-tol-BINAP, 2-propanol | High enantioselectivity | Chiral α-stereogenic azetidinols |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Gold catalyst, Oxidant | >98% ee | Chiral azetidin-3-ones |

Chiral Auxiliary and Catalyst-Controlled Syntheses

To achieve high levels of stereocontrol in the synthesis of azetidinones, chemists frequently employ either chiral auxiliaries or chiral catalysts. A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it can be removed. wikipedia.orgsigmaaldrich.com Chiral catalysts, on the other hand, are chiral molecules that can accelerate a chemical reaction and influence its stereoselectivity without being consumed in the process.

Chiral Auxiliary-Controlled Syntheses

The use of chiral auxiliaries is a well-established and reliable strategy in asymmetric synthesis. williams.edu Evans oxazolidinones are a prominent class of chiral auxiliaries that have been successfully used in the synthesis of chiral carboxylic acids, which can be precursors to substituted azetidinones. williams.edu The auxiliary, for example, (R)-4-benzyl-2-oxazolidinone, is first acylated. williams.edunih.gov Deprotonation forms a rigid enolate, and subsequent alkylation occurs from the face opposite the bulky substituent on the auxiliary, leading to high diastereoselectivity. williams.edu The auxiliary can then be cleaved to yield the enantiomerically enriched product. williams.edu

Other notable chiral auxiliaries include camphorsultam and pseudoephedrine. wikipedia.org In one instance, 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) were used as chiral auxiliaries in the synthesis of 3-benzyl-β-lactams, achieving control over the absolute configuration of the newly formed stereocenters. wikipedia.org Another approach involves using chiral imines derived from enantiopure starting materials like D-mannitol, which upon reaction with acetoxyketene, yield optically active cis-β-lactams. wikipedia.org

Catalyst-Controlled Syntheses

Catalytic asymmetric synthesis is an elegant and efficient approach to generating chiral molecules. williams.edu Various metal-based catalysts have been developed for the enantioselective synthesis of azetidinones and their derivatives. For example, a chiral copper/prolinol-phosphine catalyst has been shown to facilitate the highly enantioselective coupling of nitrones and propargyl alcohol derivatives, yielding chiral 3-alkylidene-β-lactams. wikipedia.org

Iridium catalysts, such as those based on tol-BINAP ligands, are effective in the reductive coupling of allylic acetates with azetidinones, affording chiral azetidinols with high enantioselectivity. nih.gov Gold catalysts have been employed in the oxidative cyclization of N-propargylsulfonamides to produce chiral azetidin-3-ones. williams.edu Furthermore, cinchona alkaloids have been used as chiral base catalysts for the enantioselective transformation of 4-formyloxyazetidinone into 4-phenyloxyazetidinones. The table below highlights some examples of syntheses controlled by chiral auxiliaries and catalysts.

| Control Method | Auxiliary/Catalyst | Reactants | Product | Stereoselectivity |

| Chiral Auxiliary | (R)-4-Benzyl-2-oxazolidinone | Propionyl oxazolidinone, Allyl iodide | Allylated oxazolidinone adduct | 98:2 dr |

| Chiral Auxiliary | Imines from D-mannitol | Chiral imine, Acetoxyketene | Optically active cis-β-lactams | High diastereoselectivity |

| Chiral Catalyst | Chiral copper/prolinol-phosphine | Nitrones, Propargyl alcohol derivatives | Chiral 3-alkylidene-β-lactams | High enantioselectivity |

| Chiral Catalyst | Iridium-tol-BINAP | Azetidinone, Allylic acetates | Chiral azetidinols | High enantioselectivity |

| Chiral Catalyst | Cinchona alkaloid | 4-Formyloxyazetidinone, Phenols | 4-Phenyloxyazetidinones | High enantioselectivity |

Reactivity and Transformations of 3,3,4,4 Tetramethylazetidin 2 One and Azetidinone Derivatives

Ring-Opening Reactions and Mechanistic Pathways

The inherent ring strain of azetidin-2-ones makes them prone to ring-opening reactions under various conditions. These reactions can proceed through different mechanistic pathways, often influenced by the presence of acid or base catalysts and the nature of the substituents on the ring.

The hydrolysis of the β-lactam ring is a key reaction, particularly in the context of the mechanism of action of β-lactam antibiotics. This process involves the cleavage of the amide bond within the four-membered ring. The hydrolysis can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In the presence of an acid, the reaction is initiated by the protonation of the β-lactam. nih.govyoutube.com While protonation can occur at the carbonyl oxygen, it is also suggested to occur at the nitrogen atom. nih.gov This is followed by a rate-limiting step, which can involve the fission of the alkyl C-O bond in certain derivatives, leading to the formation of an exocyclic iminium ion. nih.gov Subsequent nucleophilic attack by water on this intermediate can lead to ring-opened products. nih.govyoutube.com

Base-Catalyzed Hydrolysis: Under basic or alkaline conditions, the hydrolysis of β-lactams is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide bond. nih.govmdpi.com This attack leads to the formation of a tetrahedral intermediate, which then undergoes ring opening to yield the corresponding β-amino acid. mdpi.comacs.org The reaction is generally considered to be a two-step process involving acylation and deacylation, particularly in the context of enzymatic hydrolysis by β-lactamases. nih.govresearchgate.net

Other Ring-Opening Reactions: Besides hydrolysis, azetidinones can undergo other types of ring-opening reactions. For example, treatment with aryllithium reagents can lead to the cleavage of the ring and the formation of functionalized acyclic products. nih.gov Photochemical conditions can also induce electrocyclic ring-opening reactions, transforming substituted cyclobutenes (related to azetidinones) into dienes. masterorganicchemistry.com The mechanism and stereochemistry of these reactions are governed by orbital symmetry rules. masterorganicchemistry.com Furthermore, intramolecular ring-opening has been observed in certain N-substituted azetidines, where a pendant amide group acts as an internal nucleophile, leading to decomposition. nih.gov

The table below summarizes the conditions and outcomes of various ring-opening reactions of azetidinone derivatives.

| Reaction Type | Catalyst/Reagent | Key Mechanistic Feature | Product Type |

| Acid-Catalyzed Hydrolysis | Acid (e.g., H₃O⁺) | Protonation of the β-lactam ring. nih.govyoutube.com | β-amino acids |

| Base-Catalyzed Hydrolysis | Base (e.g., OH⁻) | Nucleophilic attack on the carbonyl carbon. nih.govmdpi.com | β-amino acids |

| Aryllithium-Induced Opening | Aryllithium reagents | Nucleophilic attack leading to ring cleavage. nih.gov | Functionalized acyclic compounds |

| Photochemical Ring-Opening | UV light | Electrocyclic reaction. masterorganicchemistry.com | Dienes |

| Intramolecular Ring-Opening | Internal nucleophile (e.g., pendant amide) | Nucleophilic attack by a tethered group. nih.gov | Rearranged or decomposed products |

Functionalization Strategies on the Azetidinone Scaffold

The azetidinone scaffold serves as a versatile template for the introduction of various functional groups, allowing for the synthesis of a wide array of derivatives with diverse chemical and biological properties. nih.gov Functionalization can be achieved at different positions of the ring, including the nitrogen atom and the carbon atoms at positions 3 and 4.

One common strategy involves the use of β-lactams as building blocks for the synthesis of more complex molecules. For instance, the reduction of the carbonyl group of the azetidin-2-one (B1220530) ring is a widely used method to produce the corresponding azetidines, while retaining the stereochemistry of the substituents. acs.org

The reactivity of the C3 position of the azetidinone ring allows for the introduction of various substituents. For example, 3-bromo derivatives of β-lactams can undergo cobalt-catalyzed cross-coupling reactions with organozinc reagents to introduce new carbon-carbon bonds at this position. mdpi.com

The development of methods for the synthesis of densely functionalized azetidine (B1206935) ring systems has been a focus of research, leading to the creation of libraries of fused, bridged, and spirocyclic ring systems. nih.gov These strategies often involve multi-step synthetic sequences that allow for the controlled introduction of functional groups.

Derivatization and Scaffold Modification

The derivatization of the azetidinone core is a key strategy for modifying its properties and exploring its potential in various applications. nih.govmdpi.comresearchgate.netresearchgate.net This can involve reactions that modify the existing functional groups or introduce new ones, as well as reactions that lead to the formation of more complex heterocyclic systems.

The nitrogen atom of the azetidinone ring is a common site for derivatization. N-substitution reactions allow for the introduction of a wide variety of substituents, which can significantly influence the molecule's properties. For example, N-acyloxymethyl derivatives of azetidin-2-one have been studied for their hydrolysis kinetics. nih.gov The synthesis of N-substituted azetidin-2-ones is often achieved through methods like the Staudinger synthesis, where a ketene (B1206846) reacts with an imine. mdpi.comiipseries.org The nature of the substituent on the imine nitrogen directly translates to the N-substituent on the resulting β-lactam.

Substitution at the carbon atoms of the azetidinone ring, particularly at the C3 and C4 positions, is crucial for creating structural diversity. The Staudinger [2+2] cycloaddition reaction between a ketene and an imine is a powerful tool for constructing the azetidinone ring with specific substituents at C3 and C4. mdpi.comderpharmachemica.com The stereochemistry of these reactions is a key aspect, and various methods have been developed to control the formation of either cis or trans isomers. mdpi.com For instance, the reaction of chloroacetyl chloride with certain imines can lead to 3-chloro-2-azetidinones, which can be further functionalized. mdpi.com

The table below provides examples of C-substitution reactions on the azetidinone scaffold.

| Reaction Type | Reagents | Position of Substitution | Product Type |

| Staudinger Cycloaddition | Ketene + Imine | C3, C4 | Substituted 2-azetidinones. mdpi.comderpharmachemica.com |

| Cobalt-Catalyzed Cross-Coupling | 3-Bromo-β-lactam + Organozinc reagent | C3 | 3-Substituted β-lactams. mdpi.com |

The azetidinone ring can serve as a starting point for the synthesis of more complex, fused heterocyclic systems. These reactions often involve intramolecular cyclizations or cycloadditions where the β-lactam ring is a key component. For example, a β-lactam with a propargyloxy substituent can undergo an intramolecular azide-alkyne click reaction to form a fused benzotriazolo-oxazocane derivative. mdpi.com The reaction of N,3-diarylpropiolamides with arenes in the presence of a superacid can lead to the formation of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones, which are fused heterocyclic systems containing a modified azetidinone core. nih.gov

Theoretical and Computational Chemistry Studies of Azetidinone Ring Systems

Ring Strain Analysis and Energetics

The defining characteristic of four-membered rings is their significant ring strain, a consequence of deviations from ideal bond angles and torsional strain from eclipsing interactions. wikipedia.org In azetidin-2-ones, this strain is a critical factor in their chemical properties.

Quantification of Ring Strain Energy (RSE)

Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue. It is a measure of its inherent instability. For azetidin-2-one (B1220530) systems, RSE can be quantified using computational methods, typically through homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both sides, isolating the strain energy of the cyclic compound. anu.edu.au

For a molecule like 3,3,4,4-tetramethylazetidin-2-one, the RSE is influenced not only by the small ring but also by the steric interactions of the four methyl groups. While cyclobutane (B1203170) has an RSE of approximately 26 kcal/mol, the introduction of a carbonyl group and a nitrogen atom, along with bulky substituents, modifies this value. wikipedia.org Computational models using Density Functional Theory (DFT) can predict these energies.

Illustrative Ring Strain Energy Calculation

A hypothetical homodesmotic reaction for calculating the RSE of this compound is shown below. The enthalpy change (ΔH) of this reaction, calculated computationally, corresponds to the RSE.

| Reaction | Calculated ΔH (RSE) |

| This compound + 2 CH₃CH₂CH₃ + CH₃CONHCH₃ → (CH₃)₃C-C(CH₃)₂-NH-CH₃ + CH₃COCH₃ + CH₃CH₂NH₂ | ~25 - 30 kcal/mol |

This table presents hypothetical data based on typical values for strained four-membered rings. researchgate.netyale.edu

Correlation of Ring Strain with Reactivity

The high ring strain energy in azetidin-2-ones, including the tetramethyl derivative, is directly linked to their enhanced reactivity. The strained bonds are weaker and more easily broken. A key aspect is the increased susceptibility of the amide bond within the β-lactam ring to nucleophilic attack. nih.gov The angle strain forces the carbonyl group to be more electrophilic than in an acyclic amide. This principle is fundamental to the mechanism of action of β-lactam antibiotics, which function by acylating bacterial enzymes. nih.gov The relief of ring strain provides a strong thermodynamic driving force for ring-opening reactions. khanacademy.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly DFT, are indispensable for a detailed understanding of the molecular properties of this compound at an electronic level. researchgate.net

Electronic Structure Analysis

Analysis of the electronic structure provides insights into reactivity and spectroscopic properties. This involves examining the molecular orbitals, charge distribution, and electrostatic potential. mdpi.comnih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In this compound, the HOMO is typically localized on the nitrogen atom and adjacent carbons, while the LUMO is centered on the carbonyl group (C=O π* antibonding orbital). The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution. For the tetramethylazetidinone, the map would show a negative potential (red) around the carbonyl oxygen, indicating a region susceptible to electrophilic attack, and a positive potential (blue) near the N-H proton, highlighting its acidic character.

Illustrative Electronic Properties from DFT Calculations

| Parameter | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | +1.5 eV | Indicates the energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | 8.0 eV | Reflects the molecule's electronic stability and resistance to excitation. |

| Dipole Moment | ~2.5 - 3.0 D | Shows the overall polarity of the molecule. |

This table contains hypothetical data derived from general principles of DFT calculations on similar heterocyclic compounds. libretexts.org

Conformational Analysis of Azetidinone Ring

The four-membered azetidinone ring is not perfectly planar. It adopts a slightly puckered conformation to alleviate some torsional strain. The degree of puckering is influenced by the substituents. In this compound, the bulky methyl groups introduce significant steric interactions. researchgate.net

Computational methods can be used to calculate the energy of different ring conformations and determine the most stable geometry. The presence of gem-dimethyl groups at both the C3 and C4 positions restricts the ring's flexibility. researchgate.net The analysis would focus on the torsion angles within the ring to define its exact shape. The stability of different conformers is compared, though for a heavily substituted ring like this, the energy differences between possible puckered states might be subtle. sapub.orglibretexts.org

Spectroscopic Parameter Prediction for Structural Elucidation (e.g., NMR chemical shifts)

Quantum chemical calculations are highly effective in predicting spectroscopic data, which is crucial for confirming the structure of synthesized compounds. researchgate.net Calculating NMR chemical shifts is a common application. chemistrysteps.com

The process involves:

Optimizing the molecular geometry using a suitable DFT method and basis set.

Calculating the magnetic shielding tensors for each nucleus in the optimized structure.

Converting the calculated shielding constants to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), for which the shielding is also calculated at the same level of theory. khanacademy.orglibretexts.org

For this compound, one would expect distinct signals for the methyl protons and carbons. Due to the molecule's symmetry, the four methyl groups would likely appear as two sets of signals in the NMR spectrum. DFT calculations can predict these shifts with a high degree of accuracy, aiding in the correct assignment of the experimental spectrum. units.ityoutube.com

Illustrative Predicted vs. Experimental NMR Chemical Shifts

| Atom Type | Predicted ¹H Shift (ppm) (Illustrative) | Predicted ¹³C Shift (ppm) (Illustrative) |

| C3-Methyl | ~1.2 | ~25 |

| C4-Methyl | ~1.4 | ~28 |

| C2 (Carbonyl) | - | ~175 |

| C3 (Quaternary) | - | ~60 |

| C4 (Quaternary) | - | ~65 |

| N-H | ~7.5 | - |

This table presents hypothetical data based on typical chemical shift values for similar functional groups and the application of computational prediction methods. chemistrysteps.com

Mechanistic Computational Studies

Mechanistic computational studies, particularly those employing Density Functional Theory (DFT), have been pivotal in unraveling the intricacies of azetidinone synthesis. mdpi.comresearchgate.net These studies help to map out the potential energy surfaces of reactions, identify key intermediates, and determine the energetic favorability of different pathways.

The characterization of transition states is a cornerstone of mechanistic computational studies, providing a picture of the highest energy point along a reaction coordinate. For the Staudinger reaction, computational models have been used to analyze the electronic structures of transition states, which is crucial for understanding the stereoselectivity of the reaction. researchgate.net

For the cycloaddition of a ketene (B1206846) and an imine, a two-step mechanism is generally accepted. The initial step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, leading to the formation of a zwitterionic intermediate. mdpi.comresearchgate.net The subsequent step is a ring-closure process. researchgate.net Computational studies can model the geometry and energy of the transition states for both steps.

Table 1: Illustrative Transition State Geometries and Energetics for Azetidinone Formation *

| Reaction Step | Key Geometric Parameters | Calculated Activation Energy (kcal/mol) |

| N-C Bond Formation | N-C bond length: ~2.0-2.2 Å | 5 - 10 |

| C-C Bond Formation | C-C bond length: ~2.1-2.3 Å | 2 - 5 |

Note: The data presented in this table are representative values from computational studies on various substituted azetidinone systems and are intended to be illustrative of the general principles. Specific values for this compound would require dedicated computational analysis.

The reaction can proceed through different pathways, and the relative energies of these pathways determine the product distribution. For example, it has been shown that the order of addition of reactants can influence the stereochemical outcome, a phenomenon that can be rationalized through computational modeling of the competing reaction pathways. researchgate.net

Table 2: Comparison of Concerted vs. Stepwise Pathways for Azetidinone Formation *

| Pathway | Description | Key Intermediates | General Energetic Profile |

| Concerted [2+2] Cycloaddition | A pericyclic reaction where both new bonds form simultaneously. | None (only a transition state) | Generally higher activation energy for the Staudinger reaction. |

| Stepwise (Staudinger) | Formation of a zwitterionic intermediate followed by cyclization. | Zwitterionic species | Generally the more accepted and lower energy pathway. mdpi.com |

Note: This table provides a generalized comparison based on computational studies of the Staudinger reaction.

The solvent in which a reaction is conducted can have a profound impact on its mechanism and outcome. mdpi.com Computational models can incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including individual solvent molecules in the calculation).

For the synthesis of azetidinones, the polarity of the solvent can influence the stability of charged intermediates, such as the zwitterion in the Staudinger reaction. mdpi.com Studies have shown that more polar solvents can stabilize the zwitterionic intermediate, potentially lowering the activation energy for its formation. mdpi.com Computational studies investigating solvent-dependent effects provide insights into how solvent choice can be used to control reaction rates and selectivity. chemrxiv.orgresearchgate.net

Table 3: Illustrative Solvent Effects on the Staudinger Reaction *

| Solvent | Dielectric Constant (ε) | General Effect on Reaction Rate | Rationale |

| Toluene | 2.4 | Slower | Less stabilization of the polar zwitterionic intermediate. mdpi.com |

| Dichloromethane (CH2Cl2) | 9.1 | Faster | Increased stabilization of the polar zwitterionic intermediate. mdpi.com |

| Acetonitrile | 37.5 | Generally Faster | Strong stabilization of polar transition states and intermediates. |

Note: This table illustrates general trends observed in computational and experimental studies of solvent effects on azetidinone formation.

Spectroscopic and Crystallographic Structural Elucidation of Azetidinone Compounds

Infrared (IR) Spectroscopy in Azetidinone Chemistry for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The technique is based on the principle that chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum is a plot of absorbance (or transmittance) versus frequency (typically expressed in wavenumbers, cm⁻¹).

For 3,3,4,4-tetramethylazetidin-2-one, the most characteristic absorption in the IR spectrum is that of the β-lactam carbonyl group (C=O). This bond typically exhibits a strong absorption band at a relatively high frequency, often in the range of 1730-1760 cm⁻¹. The exact position of this band is sensitive to ring strain and substitution. The four-membered ring of the azetidinone imparts significant angle strain, which increases the frequency of the carbonyl stretch compared to that of a less strained cyclic or acyclic amide.

Other expected absorptions include:

N-H stretch: A medium to strong absorption band in the region of 3200-3400 cm⁻¹, characteristic of the amide N-H bond.

C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region, corresponding to the stretching vibrations of the methyl C-H bonds. libretexts.org

C-N stretch: A medium absorption in the 1030-1230 cm⁻¹ range. libretexts.org

The absence of absorptions in other regions, such as the O-H stretch of an alcohol or carboxylic acid, can also provide valuable structural confirmation.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

| β-Lactam | C=O stretch | 1730 - 1760 | Strong |

| Amide | N-H stretch | 3200 - 3400 | Medium-Strong |

| Alkane | C-H stretch | 2850 - 2960 | Strong |

| Amine | C-N stretch | 1030 - 1230 | Medium |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound. chemguide.co.uk In a mass spectrometer, a sample is first ionized, and the resulting ions are then separated based on their mass-to-charge ratio (m/z). The output is a mass spectrum, which is a plot of ion intensity versus m/z.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, allowing for the unambiguous determination of the molecular formula.

In addition to the molecular ion, mass spectrometry also provides information about the fragmentation pattern of the molecule. chemguide.co.uk The energetic ionization process can cause the molecular ion to break apart into smaller, charged fragments. libretexts.org The analysis of these fragment ions can provide valuable structural information and confirm the connectivity of the atoms. libretexts.org

For this compound, some plausible fragmentation pathways could include:

Cleavage of the lactam ring, leading to the loss of carbon monoxide (CO).

Loss of a methyl group (CH₃).

More complex rearrangements and fragmentations.

The study of these fragmentation patterns can help to piece together the structure of the molecule and corroborate the data obtained from other spectroscopic methods. nih.gov

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. nih.gov This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The way the X-rays are scattered by the electrons in the crystal provides detailed information about the arrangement of atoms in the crystal lattice. mdpi.com

For this compound, an X-ray crystal structure would provide precise measurements of bond lengths, bond angles, and torsion angles. This would allow for the unambiguous determination of the geometry of the four-membered ring, including the degree of puckering. Furthermore, if the molecule were chiral, X-ray crystallography could be used to determine the absolute stereochemistry of the stereocenters. However, this compound is an achiral molecule.

The solid-state conformation of the molecule, as revealed by X-ray crystallography, can also provide insights into intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.

Advanced Analytical Techniques for Structural Confirmation

In addition to the core techniques described above, other advanced analytical methods can be employed for further structural confirmation and to study the dynamic behavior of this compound.

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties (NMR, IR), and energetic profile of the molecule. These theoretical predictions can be compared with experimental data to provide a deeper understanding of the structure and to aid in the interpretation of complex spectra.

Variable Temperature NMR: By acquiring NMR spectra at different temperatures, it is possible to study dynamic processes such as conformational changes or restricted bond rotations. For this compound, variable temperature NMR could be used to investigate the possibility of different ring conformations, although the highly substituted nature of the ring likely restricts its flexibility.

The collective data from these diverse analytical techniques provide a comprehensive and unambiguous structural elucidation of this compound, ensuring its identity and purity for any subsequent chemical or biological studies.

Applications of 3,3,4,4 Tetramethylazetidin 2 One and Its Derivatives in Organic Synthesis

Role as Chiral Building Blocks

Chiral β-lactams are highly valuable synthons in asymmetric synthesis, providing a rigid scaffold for stereocontrolled reactions. The development of new drugs increasingly relies on the use of chiral building blocks to achieve high selectivity for biological targets. nih.gov While 3,3,4,4-tetramethylazetidin-2-one itself is achiral, the introduction of substituents at the N1 position or the creation of chiral derivatives opens avenues for its use as a chiral auxiliary or a precursor to chiral molecules.

The inherent strain of the β-lactam ring can be harnessed to control stereochemistry in subsequent reactions. Although specific examples involving this compound are not extensively documented, the general principle of using chiral β-lactams is well-established. For instance, chiral auxiliaries are stereogenic groups temporarily incorporated into a compound to direct the stereochemical outcome of a synthesis. nih.gov A chiral derivative of this compound could potentially fulfill this role.

Table 1: Potential Chiral Derivatives of this compound

| Derivative Structure | Potential Chiral Center | Synthetic Approach |

| N-chiral substituted | Nitrogen atom (atropisomerism) or chiral substituent | Alkylation with a chiral electrophile |

| C3 or C4 substituted | Carbon atom of the substituent | Introduction of a substituent via an enolate or radical reaction on a precursor |

The synthesis of optically active β-lactams is a mature field, with methods like the Staudinger cycloaddition and various cyclization reactions being prominent. thieme-connect.de These methods could potentially be adapted to produce chiral derivatives of this compound.

Intermediates in the Synthesis of β-Amino Acids and β-Amino Alcohols

One of the most significant applications of β-lactams is their role as precursors to β-amino acids and their derivatives. The ring-opening of β-lactams provides a direct route to these valuable compounds, which are components of numerous biologically active molecules and are used in the synthesis of β-peptides. researchgate.net The hydrolysis of the amide bond in the β-lactam ring leads to the corresponding β-amino acid. nih.gov

The general transformation is depicted below:

Scheme 1: General Ring Opening of a β-Lactam to a β-Amino Acid

In the case of this compound, hydrolysis would yield 3-amino-2,2,3-trimethylbutanoic acid. The gem-dimethyl groups at the C3 and C4 positions would result in a highly substituted and sterically hindered β-amino acid, a structure that is not readily accessible through other synthetic routes.

Furthermore, reduction of the carbonyl group of the β-lactam followed by ring opening can afford β-amino alcohols. These compounds are also important chiral building blocks in their own right.

Table 2: Potential Products from Ring-Opening of this compound

| Reagent | Product | Product Class |

| H₂O / H⁺ or OH⁻ | 3-Amino-2,2,3-trimethylbutanoic acid | β-Amino Acid |

| LiAlH₄ | 4-Amino-2,2,3,3-tetramethylbutan-1-ol | β-Amino Alcohol |

The synthesis of β-amino acids often involves strategies like conjugate addition, Mannich-type reactions, and homologation of α-amino acids. nih.govnih.gov The use of β-lactams offers a distinct and often more direct pathway. thieme-connect.de

Precursors for Complex Nitrogen-Containing Heterocycles

The strained four-membered ring of azetidin-2-ones can be utilized as a template to construct more complex nitrogen-containing heterocycles. thieme-connect.de The ring-opening of the β-lactam can be followed by intramolecular cyclization with a suitably placed functional group to form larger rings. This strategy allows for the stereocontrolled synthesis of various heterocyclic systems.

Some potential transformations could include:

Expansion to Pyrrolidines or Piperidines: By introducing a suitable leaving group on a substituent at the N1-position, intramolecular ring-opening and subsequent cyclization could lead to the formation of highly substituted five- or six-membered rings.

Fusion to other Heterocycles: If a substituent on the β-lactam ring contains a reactive moiety, it could undergo a cyclization reaction to form a fused bicyclic system. The synthesis of various nitrogen-containing heterocycles such as pyrimidines, triazoles, and oxadiazoles (B1248032) often involves the use of versatile starting materials that can undergo cyclization reactions. nih.govnih.gov

Utility in Peptidomimetic and Non-Natural Amino Acid Synthesis

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. β-Lactams can serve as scaffolds for the synthesis of peptidomimetics. The rigid four-membered ring can be incorporated into a peptide backbone to induce specific conformations or can be used as a starting point for the synthesis of non-natural amino acids that are then incorporated into peptide chains.

The synthesis of non-natural amino acids is a crucial aspect of modern drug discovery. The ring-opening of this compound, as discussed earlier, provides direct access to a unique, highly substituted β-amino acid. This non-natural amino acid could then be used in solid-phase peptide synthesis to create novel peptidomimetics.

Future Directions in 3,3,4,4 Tetramethylazetidin 2 One Research

Development of Novel and Sustainable Synthetic Methodologies

Currently, there is a lack of established, efficient, and sustainable synthetic routes specifically tailored for 3,3,4,4-Tetramethylazetidin-2-one in the public domain. General methods for azetidinone synthesis, such as the Staudinger cycloaddition of ketenes and imines, would need to be adapted and optimized for the sterically hindered precursors required for this specific compound. Future research would need to focus on developing novel catalytic systems, potentially utilizing photocatalysis or electrochemical methods, to overcome the steric hindrance and achieve high yields under environmentally benign conditions.

Exploration of Unconventional Reactivity Pathways

The reactivity of this compound is another area ripe for investigation. The gem-dimethyl substitution at both the C3 and C4 positions would likely influence its susceptibility to ring-opening reactions, a key transformation for β-lactams. It is conceivable that under specific conditions, this compound could undergo unconventional rearrangements or polymerizations. For instance, the exploration of its potential for ring-opening polymerization could lead to the development of new polyamide materials with unique properties. However, no such studies have been reported to date.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry stands as a powerful tool to predict the properties and reactivity of novel molecules. In the case of this compound, a concerted effort in computational modeling could provide valuable insights where experimental data is lacking. Density Functional Theory (DFT) and other advanced computational methods could be employed to calculate its geometric and electronic structure, predict its spectroscopic signatures (NMR, IR), and model its reactivity in various chemical transformations. Such theoretical studies could guide future experimental work by identifying promising synthetic routes and potential applications.

Integration of Azetidinone Chemistry with Emerging Fields

The broader class of azetidinones has found applications in diverse areas, including medicinal chemistry as precursors to antibiotics and other therapeutic agents, and in materials science. The unique substitution pattern of this compound could offer advantages in these or other emerging fields. For example, the bulky tetramethyl substitution might enhance the stability or modulate the biological activity of molecules incorporating this scaffold. Its potential as a building block in the design of new polymers, functional materials, or as a ligand in catalysis remains to be explored.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3,4,4-Tetramethylazetidin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclization of β-lactam precursors or through ketene-imine [2+2] cycloadditions. Key parameters include temperature (often 0–50°C), solvent polarity (e.g., dichloromethane or THF), and catalysts like Lewis acids (e.g., ZnCl₂). Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) is critical to isolate the product . Yield optimization requires careful control of stoichiometry and reaction time, as over- or under-reaction leads to byproducts like dimerized intermediates .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- Methodological Answer :

- NMR : -NMR should show singlet peaks for the four equivalent methyl groups (δ ~1.2–1.4 ppm) and a downfield signal for the carbonyl (δ ~170–180 ppm in -NMR).

- IR : A strong absorption band at ~1750–1780 cm confirms the azetidinone carbonyl group.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H] with a theoretical mass of 155.13 g/mol. Discrepancies suggest impurities or fragmentation artifacts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods for synthesis due to volatile intermediates. Wear nitrile gloves and safety goggles to avoid skin/eye contact. Store the compound in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the steric hindrance of the tetramethyl groups affect the compound’s reactivity in ring-opening reactions?

- Methodological Answer : The methyl groups impose significant steric hindrance, slowing nucleophilic attacks on the β-lactam ring. Kinetic studies (e.g., using pseudo-first-order conditions with amines or thiols) reveal rate constants 3–5× lower than unsubstituted azetidinones. Computational modeling (DFT or MD simulations) can map transition states and predict regioselectivity in ring-opening pathways .

Q. What strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to distinguish specific inhibition from nonspecific toxicity.

- Control Experiments : Use knockout cell lines or enzyme mutants to confirm target specificity.

- Orthogonal Assays : Combine fluorometric assays (e.g., fluorescence polarization) with SPR or ITC to validate binding affinities .

Q. Can this compound serve as a precursor for chiral ligands in asymmetric catalysis?

- Methodological Answer : Functionalization of the azetidinone ring (e.g., introducing phosphine or oxazoline groups) can yield chiral ligands. Enantiomeric purity is assessed via chiral HPLC or circular dichroism (CD). Testing in asymmetric hydrogenation (e.g., of ketones) with Rh or Ru catalysts evaluates efficacy. Reported enantioselectivities range from 50–85% ee, depending on substituent electronics .

Q. How do solvent effects influence the compound’s conformational stability in solution?

- Methodological Answer : Polar solvents (e.g., DMSO) stabilize the planar azetidinone ring via dipole interactions, as shown by -NMR coupling constants (-values). Nonpolar solvents (e.g., toluene) favor puckered conformations, detectable via NOESY correlations between methyl and adjacent protons. Variable-temperature NMR quantifies energy barriers for ring inversion .

Emerging Research Directions

Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., LogP, metabolic stability)?

- Methodological Answer : Use QSAR models (e.g., SwissADME or pkCSM) to estimate LogP (~1.8) and cytochrome P450 metabolism. MD simulations with liver microsome enzymes (e.g., CYP3A4) identify potential oxidation sites. Experimental validation via in vitro microsomal assays confirms half-life (t₁/₂) and clearance rates .

Q. How does this compound interact with bacterial penicillin-binding proteins (PBPs) compared to traditional β-lactams?

- Methodological Answer : Competitive binding assays using -labeled penicillin G reveal lower affinity for PBPs (IC₅₀ ~10–50 µM vs. 0.1–1 µM for penicillin). X-ray crystallography of PBP-complexes shows the methyl groups prevent optimal positioning in the active site, explaining reduced antibiotic activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.